2,3,4-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
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Overview
Description
2,3,4-Trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the chlorination of benzene derivatives followed by sulfonation and subsequent amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The final amination step involves the use of amines under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Large-scale production also requires stringent safety measures due to the handling of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2,3,4-Trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4,4’-Trichlorobiphenyl: Similar in structure but lacks the sulfonamide group.
1,2,4-Trichlorobenzene: Contains three chlorine atoms on the benzene ring but lacks the sulfonamide and alkyl groups.
4-(Methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Contains a similar alkyl group but has different functional groups.
Properties
IUPAC Name |
2,3,4-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl3NO2S/c1-13(2,3)8-14(4,5)18-21(19,20)10-7-6-9(15)11(16)12(10)17/h6-7,18H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPMVPUIQKAJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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